4-[[2-(Bromomethyl)aziridin-1-yl]methyl]-1-methylpyrazole
Description
4-[[2-(Bromomethyl)aziridin-1-yl]methyl]-1-methylpyrazole is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at the 1-position and a bromomethylaziridine moiety at the 4-position. The aziridine ring, a three-membered cyclic amine, introduces significant ring strain, enhancing its reactivity in nucleophilic substitution reactions. The bromomethyl group acts as a leaving group, making this compound a valuable intermediate in medicinal chemistry and materials science, particularly for alkylation or cross-coupling reactions. Its synthesis likely involves bromination of a precursor aziridine-methylpyrazole derivative, similar to methodologies described in and .
Properties
IUPAC Name |
4-[[2-(bromomethyl)aziridin-1-yl]methyl]-1-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3/c1-11-4-7(3-10-11)5-12-6-8(12)2-9/h3-4,8H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQGWICOAZGCAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN2CC2CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-(Bromomethyl)aziridin-1-yl]methyl]-1-methylpyrazole typically involves the reaction of aziridine derivatives with bromomethyl compounds under controlled conditions. One common method includes the use of aziridine and bromomethylpyrazole in the presence of a base such as triethylamine, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-[[2-(Bromomethyl)aziridin-1-yl]methyl]-1-methylpyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The aziridine ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like triethylamine, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .
Scientific Research Applications
Chemistry
In synthetic chemistry, 4-[[2-(Bromomethyl)aziridin-1-yl]methyl]-1-methylpyrazole serves as a versatile building block for creating more complex heterocyclic compounds. Its unique structure allows for various chemical transformations, including:
- Substitution Reactions : The bromomethyl group can be replaced by other nucleophiles.
- Oxidation and Reduction Reactions : These reactions can modify the compound's functional groups.
- Cyclization Reactions : The aziridine ring can participate in forming more complex structures.
Biology
The compound's structural characteristics make it a candidate for studying biological interactions. Research has indicated potential applications in:
- Antimicrobial Activity : Pyrazole derivatives have shown effectiveness against various bacterial strains. For instance, studies have reported significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 8 to 11 μg/mL .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| 4a | S. aureus | 8 |
| 4b | E. coli | 11 |
| 4c | Pseudomonas aeruginosa | 10 |
Medicine
Ongoing research is exploring the potential of this compound as a pharmaceutical intermediate or active ingredient. Its biological activities suggest it could be developed into drugs targeting inflammation or cancer treatment .
Case Studies
- Antimicrobial Study : A recent study evaluated the antimicrobial properties of various pyrazole derivatives, including this compound, demonstrating significant efficacy against pathogenic bacteria, which supports its potential use in developing new antibiotics .
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of pyrazole derivatives. Compounds similar to this compound exhibited promising results in reducing inflammation markers in vitro .
Mechanism of Action
The mechanism of action of 4-[[2-(Bromomethyl)aziridin-1-yl]methyl]-1-methylpyrazole involves its interaction with molecular targets through its aziridine and pyrazole rings. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, affecting their function and activity. The specific pathways involved depend on the context of its use, such as in biological systems or chemical reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bromomethyl-Substituted Heterocycles
4-(Bromomethyl)pyridine hydrobromate ():
This compound shares a bromomethyl substituent on a nitrogen-containing heterocycle (pyridine). However, the aziridine ring in the target compound confers higher reactivity due to ring strain, facilitating faster nucleophilic substitutions compared to the less-strained pyridine system. For example, the aziridine’s bromomethyl group may exhibit greater electrophilicity in alkylation reactions .Methyl 5-(bromomethyl)nicotinate ():
The ester-functionalized bromomethylpyridine derivative highlights the influence of electron-withdrawing groups (e.g., esters) on bromine’s leaving-group ability. In contrast, the target compound’s aziridine ring may stabilize transition states during substitutions, leading to divergent reaction pathways .
Pyrazole Derivatives
- 4-[2-(4-Bromophenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide (): This pyrazole derivative features a bromophenyl hydrazine substituent. While both compounds share a pyrazole backbone, the bromophenyl group in contributes to planar molecular geometry and intermolecular hydrogen bonding, unlike the sterically bulky aziridine-methyl group in the target compound. The latter’s non-planar structure may reduce crystallinity but enhance membrane permeability in biological systems .
4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole ():
This brominated pyrazole uses a silyl ether protecting group, contrasting with the target compound’s methyl and aziridine substituents. The silyl group enhances stability during synthesis, whereas the aziridine’s reactivity may necessitate milder reaction conditions to prevent ring-opening side reactions .
Aziridine-Containing Compounds
- Unsubstituted Aziridines :
Simple aziridines (e.g., ethylenimine) lack the bromomethyl and pyrazole moieties. The target compound’s bromomethyl group enables site-specific functionalization, while the pyrazole core provides a pharmacophoric scaffold absent in simpler aziridines.
Data Tables
Table 2: Pharmacological Activities of Pyrazole Derivatives
Biological Activity
4-[[2-(Bromomethyl)aziridin-1-yl]methyl]-1-methylpyrazole is a compound of interest due to its potential biological activities. Pyrazole derivatives, including this compound, have been extensively studied for various pharmacological properties such as antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this specific compound, supported by data tables and research findings.
- Molecular Formula : C11H14BrN
- Molecular Weight : 240.14 g/mol
- Structure : The compound contains a pyrazole ring and an aziridine moiety, which are significant for its biological activity.
Antimicrobial Activity
Pyrazole derivatives have demonstrated a wide range of antimicrobial actions. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study reported that specific pyrazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 8 to 11 μg/mL .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| 4a | S. aureus | 8 |
| 4b | E. coli | 11 |
| 4c | Pseudomonas aeruginosa | 10 |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been well-documented. Research indicates that certain derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, compounds synthesized in related studies showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Anticancer Activity
The anticancer properties of pyrazole derivatives are particularly promising. Several studies have reported that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and P388 (leukemia). For instance, IC50 values for certain derivatives were found to be as low as 2.8 μM, indicating potent activity against cancer cells .
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 8a | MCF-7 | 2.8 |
| 8b | P388 | 3.1 |
| 8c | MCF-7 | 3.5 |
Case Studies
- Synthesis and Evaluation : A series of pyrazole derivatives linked to aziridine were synthesized and evaluated for their biological activities. The results indicated that modifications in the chemical structure significantly influenced the biological efficacy of the compounds.
- Mechanistic Studies : Research exploring the mechanism of action revealed that these compounds may interact with specific biological targets, including enzymes involved in inflammatory pathways and cancer cell proliferation.
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR : Identify protons on the pyrazole ring (δ 7.5–8.0 ppm for aromatic protons) and aziridine moiety (δ 2.5–3.5 ppm for CH₂Br and aziridine CH₂). Coupling constants (e.g., J = 2–4 Hz for aziridine protons) confirm stereochemistry .
- IR Spectroscopy : Peaks at ~3100 cm⁻¹ (C-H stretch, aromatic), ~1550 cm⁻¹ (C=N pyrazole), and ~600 cm⁻¹ (C-Br) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ and bromine isotope patterns .
How can X-ray crystallography resolve the molecular structure, and what challenges arise during refinement?
Q. Advanced Research Focus
- Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å). SHELXT (in SHELX suite) solves the phase problem via intrinsic phasing .
- Refinement Challenges :
- Validation : Check R-factor convergence (target < 0.05) and validate geometry using CCDC Mercury .
How to address data contradictions in crystallographic studies, such as anomalous bond lengths or angles?
Q. Advanced Research Focus
- Error Sources : Overlapping reflections or twinning (common in brominated compounds) distort bond lengths. Use PLATON’s TWINABS to detect and correct twinning .
- Validation Tools :
- Hirshfeld Surface Analysis : Identifies unexpected intermolecular contacts (e.g., Br···Br interactions < 3.6 Å) .
- DFT Calculations : Compare experimental bond lengths (e.g., C-Br ~1.9 Å) with theoretical values to identify outliers .
What methodologies are employed in structure-activity relationship (SAR) studies for pyrazole derivatives?
Q. Advanced Research Focus
- Functional Group Variation : Synthesize analogs with substituents like fluoro, methyl, or methoxy groups at the aziridine or pyrazole positions. Assess bioactivity (e.g., IC₅₀ in enzyme inhibition assays) .
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., DNA gyrase). Pyrazole’s nitrogen atoms often form hydrogen bonds with active-site residues .
- Pharmacokinetic Profiling : Measure logP (HPLC) and metabolic stability (microsomal assays) to optimize drug-likeness .
How do substituents on the aziridine ring influence reactivity and bioactivity?
Q. Advanced Research Focus
- Electron-Withdrawing Groups (e.g., Br) : Increase electrophilicity, enhancing cross-coupling reactivity (e.g., Suzuki-Miyaura) but reducing metabolic stability .
- Steric Effects : Bulky substituents (e.g., aryl groups) hinder ring-opening reactions of aziridine, altering cytotoxicity profiles .
- Biological Impact : Bromine enhances halogen bonding with proteins, as seen in kinase inhibition assays (ΔΔG = −1.2 kcal/mol vs. chloro analogs) .
What purification strategies are effective for isolating this compound?
Q. Basic Research Focus
- Recrystallization : Use ethanol/water (3:1) to remove unreacted starting materials. Crystallization at −20°C improves yield .
- Flash Chromatography : Employ silica gel with ethyl acetate/hexane (30–70% gradient). Monitor fractions by UV (254 nm) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve diastereomers, if present .
How can computational methods predict the compound’s interactions with biological targets?
Q. Advanced Research Focus
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model binding stability over 100 ns trajectories. Analyze RMSD (<2 Å indicates stable binding) .
- Quantum Mechanics (QM) : Calculate electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic regions for reaction planning .
- ADMET Prediction : Tools like SwissADME predict blood-brain barrier permeability (e.g., Brain:Blood ratio = 0.3) and CYP450 inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
